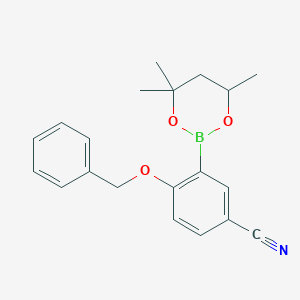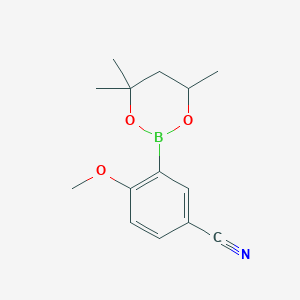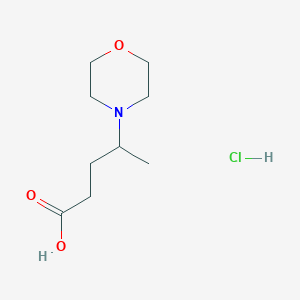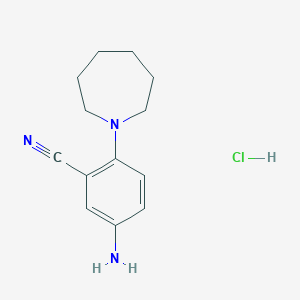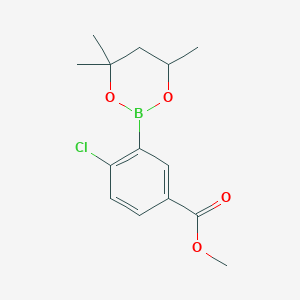
8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol (TMDN) is a boron-containing heterocyclic compound that has been widely studied for its potential applications in medicinal and biochemical research. Its unique structure and properties make it an attractive molecule for numerous applications, ranging from drug delivery to enzyme inhibition. TMDN has been extensively studied in the past few decades, and its potential in various areas of scientific research is still being explored.
Wissenschaftliche Forschungsanwendungen
8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol has a wide range of potential applications in scientific research. It has been studied for its potential use as a drug delivery system, due to its ability to cross cell membranes and its ability to bind to specific proteins or enzymes. It has also been studied for its potential to inhibit enzymes, which could be useful in the development of drugs for treating diseases such as cancer. Additionally, 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol has been studied for its potential use in the synthesis of other molecules, such as polymers, and for its potential as a fluorescent probe for imaging and detecting specific molecules.
Wirkmechanismus
The exact mechanism of action of 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol is still not fully understood. However, it is believed that 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol binds to specific proteins or enzymes, which then results in the inhibition of their activity. This inhibition of activity could be useful in the development of drugs for treating diseases such as cancer. Additionally, 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol has been shown to be able to bind to DNA, which could be useful in the development of gene therapies.
Biochemical and Physiological Effects
8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol has been studied for its potential biochemical and physiological effects. It has been shown to be able to induce apoptosis in cancer cells, which could be useful in the development of anti-cancer drugs. Additionally, 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol has been shown to be able to inhibit the activity of enzymes involved in the metabolism of drugs, which could be useful in the development of drugs with improved bioavailability. Furthermore, 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol has been shown to be able to bind to DNA, which could be useful in the development of gene therapies.
Vorteile Und Einschränkungen Für Laborexperimente
8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol has several advantages for laboratory experiments. It is a relatively stable molecule, and it is easy to synthesize and purify. Additionally, it is a relatively small molecule, which makes it easier to study and manipulate. However, 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol is also relatively expensive, which may limit its use in some laboratory experiments. Additionally, 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol has a relatively low solubility in water, which may limit its use in some biological systems.
Zukünftige Richtungen
The potential applications of 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol are still being explored, and there are many potential future directions for research. One potential direction is to further explore the potential of 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol as a drug delivery system, as well as its potential to inhibit enzymes or bind to DNA. Additionally, further research could be done to explore the potential of 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol as a fluorescent probe for imaging and detecting specific molecules. Furthermore, further research could be done to explore the potential of 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol in the synthesis of other molecules, such as polymers. Finally, further research could be done to explore the potential of 8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol as an inhibitor of enzymes involved in the metabolism of drugs, as well as its potential to induce apoptosis in cancer cells.
Synthesemethoden
8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol can be synthesized in a variety of ways, depending on the desired product. One of the most common methods is by the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinane with 2-naphthol in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product in high yield and purity. Other methods of synthesis include the reaction of 2-naphthol with trimethylsilyl borate, and the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinane with 2-naphthol in the presence of a palladium catalyst.
Eigenschaften
IUPAC Name |
8-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-11-10-16(2,3)20-17(19-11)15-6-4-5-12-7-8-13(18)9-14(12)15/h4-9,11,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXOIMAVMALHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C3C=C(C=CC3=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-YL)-2-naphthol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)

